molecular formula C12H12BrN3O3S B2686017 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1331267-31-2

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2686017
CAS No.: 1331267-31-2
M. Wt: 358.21
InChI Key: IFZFEWPCMDAQHA-UHFFFAOYSA-N
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Description

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its hybrid structure incorporating two privileged pharmacophores. The compound features a 1,2,4-oxadiazole ring, a heterocycle widely recognized for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups to improve metabolic stability . This core scaffold is conjugated to an azetidine ring, a four-membered saturated nitrogen heterocycle that introduces structural rigidity and can favorably influence the molecule's physicochemical properties and pharmacokinetic profile. The azetidine nitrogen is further functionalized with a (4-bromophenyl)sulfonyl group, which can enhance binding potential to biological targets through specific interactions. Compounds bearing the 1,2,4-oxadiazole moiety have demonstrated a remarkably wide spectrum of biological activities in scientific literature, including anticancer, antibacterial, antifungal, and antiviral properties . The structural characteristics of this compound, specifically the combination of the 1,2,4-oxadiazole and the sulfonylated azetidine, suggest potential as a valuable scaffold for investigating new therapeutic agents. Researchers may find it useful as a building block in the synthesis of more complex molecules or as a core structure for developing inhibitors against various enzymatic targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZFEWPCMDAQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C_{12}H_{12BrN_3O_3S, with a molecular weight of approximately 327.2 g/mol. The structure includes an azetidine ring and a 1,2,4-oxadiazole moiety, which are known to be associated with various biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results against breast cancer cell lines. In particular, molecular docking studies suggest that these compounds can effectively bind to estrogen receptors, inhibiting tumor growth in estrogen-dependent cancers .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazoleMCF-7TBDEstrogen receptor inhibition

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal growth. For example, derivatives have been tested against Mycobacterium bovis and shown to possess significant antitubercular effects .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMIC (µg/mL)Activity Type
This compoundS. aureusTBDBactericidal
Pyridine-based oxadiazolesM. bovisTBDAntitubercular

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells through various signaling pathways.
  • Enzyme Inhibition : It potentially inhibits key enzymes involved in cell wall synthesis in bacteria and fatty acid biosynthesis in mycobacteria .

Case Studies

A notable study involved the synthesis and evaluation of oxadiazole derivatives against various cancer cell lines. The results indicated that certain substitutions at the phenyl ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics like Imatinib .

In another investigation focusing on antimicrobial efficacy, compounds derived from the oxadiazole scaffold were found to exhibit higher potency than standard antibiotics against resistant strains of bacteria such as MRSA and VRE .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties . The sulfonyl group in the compound may enhance its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, compounds containing oxadiazole rings have shown activity against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Oxadiazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This makes compounds like 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole potential therapeutic agents for inflammatory diseases .

Anticancer Potential

The compound has been studied for its anticancer effects. The oxadiazole scaffold has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research indicates that modifications in the oxadiazole structure can enhance its efficacy against specific cancer types .

Neurological Applications

Compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, azetidine derivatives have been investigated for their potential as antidepressants and anxiolytics , possibly through interactions with serotonin receptors .

Case Study 1: Antimicrobial Activity

A study evaluated various oxadiazole derivatives against common bacterial strains. Among them, a derivative similar to this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that modifications to the oxadiazole structure could enhance cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Chemical Reactions Analysis

Ring-Opening and Heterocycle Transformation Reactions

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic or basic conditions. Key transformations include:

Reaction TypeReagents/ConditionsProductYield (%)Source
Oxadiazole → ThiadiazoleThiourea, THF, reflux1,3,4-Thiadiazole analog45–60
Acidic HydrolysisConc. HCl, refluxCarboxylic acid derivatives70–85

For example, thiourea-mediated conversion of oxadiazoles to thiadiazoles proceeds via nucleophilic displacement of oxygen by sulfur (Fig. 1A) . Ultrasound irradiation improves yields (e.g., 65–75%) compared to conventional heating .

Functionalization of the Methyl Group

The 3-methyl group on the oxadiazole can undergo oxidation or halogenation:

ReactionReagentsProductSelectivitySource
OxidationKMnO₄, H₂SO₄, 80°C3-Carboxylic acid derivativeHigh
BrominationNBS, AIBN, CCl₄, reflux3-Bromomethyl analogModerate

Oxidation to a carboxylic acid enhances water solubility, critical for pharmaceutical applications.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and alkylation:

ReactionConditionsOutcomeKey FindingsSource
Hydrolysis6M NaOH, 100°C, 12hAzetidine amine + sulfonic acidRequires harsh conditions
N-AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated sulfonamide derivativesImproved biological activity

Hydrolysis cleaves the sulfonyl group, liberating the azetidine ring, while alkylation modifies the sulfonamide’s electronic properties .

Cross-Coupling at the 4-Bromophenyl Group

The para-bromo substituent enables palladium-catalyzed couplings:

ReactionCatalysts/ReagentsProductEfficiency (%)Source
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives80–90
Ullmann CouplingCuI, L-proline, aryl amineAryl amine-functionalized analog65–75

These reactions diversify the aromatic moiety, enabling structure-activity relationship (SAR) studies .

Cycloaddition Reactions

The oxadiazole ring acts as a dienophile in Diels-Alder reactions:

DienophileConditionsCycloadductApplicationSource
1,3-ButadieneToluene, 110°CBicyclic adductSynthesis of fused heterocycles

Such reactions expand the compound’s scaffold complexity, useful in material science .

Biological Interactions and Mechanistic Pathways

Though not a direct reaction, the compound’s interactions with biological targets involve:

  • Enzyme Inhibition : Binding to bacterial DNA gyrase via hydrogen bonding with the oxadiazole ring .

  • Receptor Modulation : Sulfonamide group interaction with hydrophobic enzyme pockets .

Comparison with Similar Compounds

Structural and Functional Analogues

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
  • Structure : Lacks the azetidine-sulfonyl group, with the bromophenyl directly attached to the oxadiazole.
  • Molecular Weight : 239.07 g/mol .
  • Properties : Simpler synthesis (coupling reactions), commercially available with 97% purity .
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole (OT-0436)
  • Structure : Bromophenyl at position 3 instead of 4.
  • Molecular Weight : 239.07 g/mol .
  • Properties : Similar to the above but with altered substitution pattern, affecting electronic properties.
3-Chlorophenyl Derivatives ()
  • Structure : Contains a piperazine ring and chlorophenyl group linked to the oxadiazole.
  • Molecular Weight : 405.11 g/mol .
  • Bioactivity : Demonstrated inhibitory activity against Mycobacterium tuberculosis BioA enzyme .
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Structure: Phenoxymethyl linker instead of azetidine-sulfonyl.
  • Molecular Weight : 359.18 g/mol .
  • Properties : Ether linkages may reduce metabolic stability compared to sulfonamides .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity Notes Synthesis Complexity References
Target Compound 1,2,4-Oxadiazole, azetidine, sulfonyl ~356.1 (calculated) Potential enzyme inhibition (inferred) High
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole Bromophenyl at position 5 239.07 Research intermediate Moderate
OT-0436 Bromophenyl at position 3 239.07 No reported bioactivity Moderate
Compound in Piperazine, chlorophenyl 405.11 BioA inhibitor (anti-tubercular) High
Phenoxymethyl Derivative () Ether linker, methoxyphenyl 359.18 Not reported Moderate

Key Differences and Implications

Bioactivity : The azetidine-sulfonyl group in the target compound may enhance binding to polar enzyme active sites compared to simpler bromophenyl analogs .

Synthesis Complexity : The azetidine ring and sulfonamide linkage require multi-step synthesis, increasing difficulty compared to direct coupling reactions used for analogs .

Solubility : The polar sulfonyl group may improve aqueous solubility relative to hydrophobic bromophenyl derivatives .

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